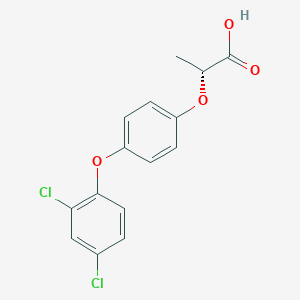

(R)-diclofop

描述

Contextualization of Aryloxyphenoxypropionate (APP) Herbicides

Aryloxyphenoxypropionate (APP) herbicides, often referred to as "fops," represent a major class of selective, post-emergence herbicides primarily used for controlling grass weeds in broadleaf crops. mdpi.comontosight.aisigmaaldrich.comresearchgate.netsdiarticle3.comuq.edu.au Their efficacy stems from their mode of action, which involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). mdpi.comontosight.aisigmaaldrich.comresearchgate.netsdiarticle3.comuq.edu.auwssa.net ACCase is a crucial enzyme in the biosynthesis of fatty acids, which are essential components for cell membrane synthesis and plant growth. mdpi.comresearchgate.netsdiarticle3.comuq.edu.auwssa.net By inhibiting ACCase, APP herbicides disrupt fatty acid synthesis, leading to the cessation of growth and eventual death of susceptible grass species. mdpi.comresearchgate.netsdiarticle3.comuq.edu.auwssa.net

The selectivity of APP herbicides is a key characteristic, allowing them to control grass weeds while causing minimal to no damage to broadleaf crops. researchgate.netuq.edu.au This selectivity is attributed to structural differences in the ACCase enzyme between grasses and broadleaf plants; grasses possess a plastidial ACCase that is sensitive to these herbicides, whereas broadleaf plants have an additional, insensitive ACCase. researchgate.netuq.edu.au Diclofop (B164953), first introduced as diclofop-methyl (B104173) in 1971, is a prominent member of this class, alongside other widely used herbicides such as haloxyfop-P-methyl, fluazifop-P-butyl, fenoxaprop-P-ethyl, and quizalofop-P-ethyl. mdpi.comsigmaaldrich.com The APP herbicide market represents a significant segment of the global herbicide industry, underscoring their agricultural importance. sentonpharm.com

Significance of Enantiomeric Specificity in Herbicide Science

Chirality, the property of a molecule existing in non-superimposable mirror-image forms known as enantiomers, is a fundamental concept in stereochemistry with profound implications for biologically active compounds, including herbicides. michberk.comwaters.comchiralpedia.commdpi.comwur.nlacs.orgrsc.orgresearchgate.net It is estimated that a substantial proportion, ranging from 30% to 40%, of registered pesticides currently in use are chiral. michberk.comwaters.comchiralpedia.commdpi.comacs.orgrsc.orgresearchgate.netjuniperpublishers.comnih.gov

The biological activity of enantiomers can differ significantly due to the stereoselective nature of biological interactions, particularly with enzymes and receptors. michberk.comwaters.comchiralpedia.commdpi.comacs.orgrsc.orgresearchgate.netjuniperpublishers.comjuniperpublishers.comacs.org Typically, one enantiomer, termed the eutomer, exhibits the desired biological effect (e.g., herbicidal activity), while the other enantiomer, the distomer, may be less active, inactive, or even possess different biological properties, such as toxicity to non-target organisms. michberk.comchiralpedia.comrsc.orgjuniperpublishers.comacs.orgacs.org

The widespread use of racemic mixtures (equal proportions of both enantiomers) means that a significant portion of the applied chemical may be inactive or even detrimental. This leads to inefficiencies in pest control, increased chemical load on the environment, and potential risks associated with the inactive enantiomer. michberk.comchiralpedia.commdpi.comrsc.orgresearchgate.netacs.org Consequently, there is a growing trend and scientific imperative towards developing and utilizing single-enantiomer or enantiomerically enriched agrochemical products. Such approaches promise enhanced efficacy, reduced application rates, minimized environmental impact, and improved safety profiles. michberk.comchiralpedia.commdpi.comrsc.orgnih.govacs.org Furthermore, the environmental fate of chiral pesticides, including their biodegradation rates and pathways, can also be enantioselective, meaning one enantiomer may persist longer or degrade differently in the environment. mdpi.comrsc.orgjuniperpublishers.comjuniperpublishers.comacs.org

Historical and Contemporary Research Trajectories for (R)-Diclofop

Diclofop, a member of the APP herbicide family, was introduced in the early 1970s as its methyl ester, diclofop-methyl. mdpi.comsigmaaldrich.com Diclofop is a chiral molecule, and like many other APP herbicides, it is typically commercialized and applied as a racemic mixture of its enantiomers. sigmaaldrich.comacs.orgsigmaaldrich.com Research into the stereochemistry of APP herbicides has consistently revealed that the R-enantiomer generally possesses significantly higher herbicidal activity compared to its S-enantiomer. sentonpharm.commichberk.comjuniperpublishers.comjuniperpublishers.comacs.org This difference in efficacy is directly linked to the R-enantiomer's superior ability to inhibit the target enzyme, ACCase. sentonpharm.com

Table 1: Comparative Properties of R-Enantiomers in Aryloxyphenoxypropionate (APP) Herbicides

| Property | General Observation for R-Enantiomers of APP Herbicides (including Diclofop) | Supporting Evidence (Source Index) |

| Herbicidal Activity | Significantly higher than S-enantiomers. | sentonpharm.commichberk.comjuniperpublishers.comjuniperpublishers.comacs.org |

| Target Enzyme Interaction | More effective inhibition of Acetyl-CoA Carboxylase (ACCase). | sentonpharm.com |

| Environmental Fate | May exhibit different degradation rates compared to S-enantiomers. | mdpi.comrsc.orgjuniperpublishers.comjuniperpublishers.comacs.org |

| Non-Target Toxicity | Potentially lower non-target toxicity compared to racemic mixtures if used as pure R-enantiomer. | michberk.commdpi.comrsc.orgacs.org |

Compound Name List

Diclofop

this compound

Diclofop-methyl

Haloxyfop-P-methyl

Fluazifop-P-butyl

Fenoxaprop-P-ethyl

Quizalofop-P-ethyl

2,4-D

Mecoprop

Dichlorprop

(R)-Dichlorprop

(S)-Dichlorprop

(R)-Mecoprop

(S)-Mecoprop

Metolachlor

S-Metolachlor

(S)-Metolachlor

(R)-Metolachlor

Triadimenol

S,R-Triadimenol

Cyhalofop

(R)-Cyhalofop

Cyhalofop-butyl

Sethoxydim

Cinmethylin

(-)-Cinmethylin

(+)-Cinmethylin

Fipronil

Imidazolinones

R-Imidazolones

S-Imidazolones

Imazethapyr

Chlorbufam

R-(+)-BIPC

S-(-)-BIPC

Sulfoxaflor

Aminopyralid

Aminocyclopyrachlor

Triclopyr

Quizalofop

Prodiamine

Imazapic

Glyphosate

Paraquat

Diquat

Glufosinate

Fluchloralin

Atrazine

Pendimethalin

Butachlor

Thiobencarb

Pretilachlor

Nitralin

EPTC

Malathion

R-(+)-Malathion

S-(−)-Malathion

o,p′-DDT

(+)-o,p′-DDT

(−)-o,p′-DDT

Bixafen

Fluxapyroxad

Tebuconazole

Prothioconazole

(R)-Prothioconazole

(S)-Prothioconazole

Diniconazole

(R)-Diniconazole

(S)-Diniconazole

Metalaxyl

Metalaxyl-M

R-Metalaxyl

Fipronil

Permethrin

DDT

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332293, DTXSID201348453 | |

| Record name | (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)‐2‐[4‐(2,4‐dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71283-28-8 | |

| Record name | Diclofop, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN3U3U7X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of R Diclofop Activity in Plant Systems

Acetyl-CoA Carboxylase (ACCase) Inhibition: The Primary Target

The principal mode of action for (R)-diclofop is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). sigmaaldrich.comlsuagcenter.com This enzyme is pivotal for the synthesis of fatty acids, which are essential components of plant cell membranes and for energy storage. lsuagcenter.commdpi.com

Role of ACCase in Fatty Acid Biosynthesis

ACCase catalyzes the first committed step in the de novo synthesis of fatty acids: the carboxylation of acetyl-CoA to produce malonyl-CoA. oup.comnih.govmdpi.com This reaction is a critical control point, regulating the flow of carbon into the fatty acid biosynthetic pathway. oup.comnih.gov In most plants, two main forms of ACCase exist: a heteromeric (or prokaryotic) form located in the plastids, where de novo fatty acid synthesis occurs, and a homomeric (or eukaryotic) form in the cytosol, which is involved in other biosynthetic pathways like the elongation of very-long-chain fatty acids. oup.commdpi.com Grass species, which are particularly susceptible to this compound, possess a plastidic homomeric ACCase that is sensitive to this class of herbicides. nih.gov

The activity of plastidic ACCase is regulated by light. pnas.org During photosynthesis, changes in the stromal environment, such as an increase in pH to around 8.0 and elevated Mg2+ concentrations, activate the enzyme. nih.govpnas.org This light-dependent regulation ensures that fatty acid synthesis is coordinated with photosynthetic activity. pnas.org

Molecular Interactions with ACCase Isoforms

This compound specifically targets the plastidic ACCase in susceptible grass species. mdpi.com It acts as a reversible, noncompetitive inhibitor of the enzyme. researchgate.net The herbicidal activity is enantioselective, with the (R)-enantiomer demonstrating significantly greater toxicity than the (S)-enantiomer. acs.orgnih.gov

Molecular docking studies have revealed that the (R)-enantiomer of diclofop (B164953) acid has a stronger binding affinity for the carboxyltransferase (CT) domain of the ACCase enzyme. acs.orgnih.gov This interaction blocks the catalytic activity of the enzyme, preventing the formation of malonyl-CoA. mdpi.com

Different isoforms of ACCase can exhibit varying levels of sensitivity to this compound. For instance, in green foxtail, ACCase I is significantly more sensitive to diclofop than ACCase II, which is highly resistant in both susceptible and resistant biotypes. researchgate.net Resistance to this compound in some weed biotypes is linked to mutations in the gene encoding the plastidic ACCase, which alter the herbicide's binding site and reduce its inhibitory effect. nih.govresearchgate.net

Consequence of ACCase Inhibition on Lipid Metabolism

The inhibition of ACCase by this compound leads to a rapid depletion of malonyl-CoA in the plastids. This blockage of de novo fatty acid synthesis has profound consequences for the plant, as it is unable to produce the lipids necessary for building and maintaining cell membranes. lsuagcenter.commdpi.com This disruption is particularly detrimental in rapidly growing meristematic tissues, where there is a high demand for new membrane synthesis. lsuagcenter.com The inability to form new cells ultimately leads to the cessation of growth and the death of the plant. cabidigitallibrary.org

Beyond ACCase: Secondary Physiological and Biochemical Modulations

Effects on Cellular Membrane Integrity and Potential

This compound and its acid metabolite, diclofop, can directly affect the integrity and function of cellular membranes. cambridge.org A key secondary effect is the depolarization of the cell membrane potential. researchgate.netcambridge.org This is thought to occur because diclofop acts as a proton ionophore, increasing the permeability of the plasma membrane to protons and collapsing the electrochemical gradient. cambridge.orgnih.gov

This disruption of the membrane potential interferes with numerous cellular processes that rely on this gradient, such as nutrient transport and energy metabolism. cambridge.org In susceptible plants, the depolarization caused by diclofop is often irreversible, leading to a cascade of events that culminates in cell death. researchgate.netcambridge.org In contrast, resistant plants may exhibit a capacity to re-establish the membrane potential after the removal of the herbicide. core.ac.uk

| Plant Species/Biotype | Effect of Diclofop | Reference |

|---|---|---|

| Susceptible Oat and Wheat Coleoptiles | Rapidly and irreversibly depolarized the membrane potential. | researchgate.netnih.gov |

| Resistant Annual Ryegrass | Membrane potential depolarized but repolarized after removal of diclofop. | core.ac.uk |

| Susceptible Annual Ryegrass | Membrane potential depolarized and remained collapsed. | researchgate.net |

Induction of Oxidative Stress Responses

This compound treatment has been shown to induce oxidative stress in susceptible plants. researchgate.net This involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. dp.tech The accumulation of ROS can lead to lipid peroxidation, a destructive process that damages cell membranes and other cellular components. researchgate.netmdpi.com

| Indicator | Observation in Susceptible Plants | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased generation. | researchgate.netdp.tech |

| Malondialdehyde (MDA) | Increased concentration, indicating lipid peroxidation. | researchgate.net |

| Superoxide Dismutase (SOD) | Enhanced activity as a defense response. | researchgate.net |

| Ethylene Evolution | Increased in susceptible biotypes. | researchgate.net |

Alterations in Plant Metabolic Pathways (e.g., Citrate (B86180) Metabolism, Carbohydrate, Amino Acid)

This compound, the herbicidally active enantiomer of diclofop, induces significant disruptions in several key metabolic pathways within susceptible plant species. nih.govacs.org These alterations extend beyond its primary target, fatty acid synthesis, affecting fundamental processes such as citrate, carbohydrate, and amino acid metabolism. nih.govnih.gov

Citrate Metabolism: Research has revealed that exposure to diclofop-methyl (B104173), the methyl ester of diclofop, markedly alters citrate metabolism in the roots of non-target plants like rice (Oryza sativa). nih.govebi.ac.uk Studies on rice seedlings exposed to low concentrations of diclofop-methyl demonstrated a significant impact on enzymes central to the citrate pathway. A 48-hour exposure led to a nearly 2.5-fold increase in the activity of citrate synthase (CS), the enzyme that catalyzes the first step of the citric acid cycle. nih.govebi.ac.uk This was accompanied by a corresponding increase in the transcription of the CS gene. nih.gov Conversely, the transcription of genes for citrate lyase, an enzyme that breaks down citrate, was found to decrease approximately twofold. nih.gov

This dual effect—enhancing citrate production while reducing its breakdown—results in a notable accumulation of intracellular citrate and an increased rate of citrate exudation from the roots. nih.govebi.ac.uk The induced loss of citrate from the cells is thought to be mediated by specific cell membrane anion channels. nih.gov

Table 1: Effect of Diclofop-Methyl on Citrate Metabolism in Rice Roots

This interactive table summarizes the observed changes in key components of citrate metabolism in rice roots following a 48-hour exposure to 5 μg/L diclofop-methyl.

| Parameter | Observed Change | Reference |

| Citrate Synthase (CS) Activity | ~2.5-fold increase | nih.gov |

| Citrate Synthase (CS) Gene Transcription | Increased | nih.gov |

| Citrate Lyase Gene Transcripts | ~2-fold decrease | nih.gov |

| Intracellular Citrate Concentration | Increased | nih.gov |

| Citrate Exudation Rate | Increased | nih.gov |

Carbohydrate and Amino Acid Metabolism: The metabolic disturbances caused by this compound extend to carbohydrate and amino acid pathways. nih.gov Microarray analysis has shown that diclofop-methyl affects numerous metabolic routes in an enantioselective manner, with the (R)-enantiomer being the more potent agent. nih.gov Specifically, pathways such as starch and sucrose (B13894) metabolism, as well as amino acid biosynthesis and metabolism, are significantly impacted. nih.gov

Further evidence of these effects is seen in the altered composition of root exudates. Rice seedlings treated with diclofop-methyl show a significant increase in the exudation of amino acids and organic acids from their roots. researchgate.net This change in exudate composition suggests a profound disruption of the plant's internal metabolic balance, affecting how it synthesizes, stores, and transports essential compounds like carbohydrates and amino acids. nih.govresearchgate.netnih.gov

Impact on Photosynthetic Processes and Chlorophyll (B73375) Synthesis

This compound exerts a significant inhibitory effect on photosynthesis, a critical process for plant viability. nih.govresearchgate.net This impact is a key component of its herbicidal action, complementing its primary role as a lipid synthesis inhibitor. researchgate.net

Studies using chlorophyll fluorescence analysis have demonstrated that the photosynthesis process is more strongly inhibited by the (R)-enantiomer of diclofop-methyl than the (S)-enantiomer. nih.gov The primary mechanism involves the disruption of the photosynthetic electron transport chain. annualreviews.org Specifically, herbicides of this class can block electron flow at the QB-binding site in photosystem II (PSII), which effectively halts the light-dependent reactions of photosynthesis. annualreviews.org

The impact on photosynthetic activity has been quantified through measurements of the Hill reaction, which assesses the rate of electron transport in isolated chloroplasts. In studies on rice seedlings, the herbicidally active form, diclofop acid, was shown to inhibit the Hill reaction. While lower concentrations did not have a significant effect, higher concentrations of the S-enantiomer, and by extension the racemic mixture, did cause significant inhibition. researchgate.net

Table 2: Relative Hill Reaction Activity in Rice Chloroplasts Treated with Diclofop Acid

This interactive table shows the relative photosynthetic activity (Hill reaction) in chloroplasts from rice seedlings exposed to different concentrations and enantiomers of diclofop acid, with the control group activity set to 1. A value less than 1 indicates inhibition.

| Treatment (Concentration) | Relative Hill Reaction Activity | Significance vs. Control | Reference |

| Control | 1.00 | - | researchgate.net |

| rac-diclofop acid (1 mg/L) | Not significantly different from control | No | researchgate.net |

| This compound acid (1 mg/L) | Not significantly different from control | No | researchgate.net |

| (S)-diclofop acid (1 mg/L) | Significantly inhibited | Yes | researchgate.net |

In addition to direct interference with the photosynthetic machinery, diclofop-methyl has been reported to repress chlorophyll synthesis. researchgate.net Although some studies on Arabidopsis thaliana showed no significant effect on total chlorophyll content at a concentration of 1.0 mg/L, the herbicide did alter the transcription levels of photosynthesis-related genes, such as psbA and rbcL, particularly under co-exposure with other substances like silver nanoparticles. nih.gov The initial symptoms of diclofop activity in susceptible plants often include chlorosis (yellowing of leaves), which is a direct visual indicator of disrupted chlorophyll synthesis or degradation, followed by necrosis. cabidigitallibrary.org

Enantioselective Dynamics and Biological Specificity of R Diclofop

Enantiomeric Differences in Biological Activity and Phytotoxicity

The biological activity and phytotoxicity of diclofop (B164953) are highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. figshare.commdpi.com This enantioselectivity is evident in its effects on plant growth, physiology, and metabolism.

Research on rice seedlings has demonstrated that (R)-diclofop-methyl acts as a more potent stressor compared to its (S)-counterpart. figshare.comnih.gov Studies have shown that this compound-methyl more strongly inhibits photosynthesis and induces greater formation of reactive oxygen species (ROS), leading to more significant growth inhibition in rice. nih.gov The differential toxicity is not limited to higher plants. In the cyanobacterium Microcystis aeruginosa, the enantiomers of diclofop acid (DA), the active form of the herbicide, exhibit different modes of toxicity. nih.gov Evidence suggests that (R)-DA may function as a proton ionophore, transporting protons across the cell membrane, an action not observed with (S)-DA. nih.gov

The table below summarizes the comparative effects of (R)- and (S)-diclofop enantiomers on different biological systems.

| Feature | This compound | (S)-Diclofop | Reference |

| Herbicidal Activity | High | Low / Inactive | nih.gov |

| Effect on Rice Growth | Potent Stressor | Less Potent | figshare.comnih.gov |

| Photosynthesis Inhibition | Strong | Weak | nih.gov |

| Toxicity Mode in Cyanobacteria | Acts as a proton ionophore | Does not demonstrate proton ionophore action | nih.gov |

Stereoselective Metabolism and Biotransformation in Plants

Plants metabolize the enantiomers of diclofop through stereoselective pathways, meaning they process the (R) and (S) forms differently. This differential metabolism begins with the hydrolysis of the applied ester form, diclofop-methyl (B104173), and continues through subsequent detoxification steps.

Diclofop is often applied as its methyl ester, diclofop-methyl (DM), which is not herbicidally active itself. It must be hydrolyzed within the plant to its corresponding acid, diclofop (DC), to inhibit the target ACCase enzyme. researchgate.net This hydrolysis is a critical activation step.

The conversion from DM to DC can be enantioselective. While degradation of DM in soil may not be enantioselective, its metabolism within biological systems often is. nih.govresearchgate.net For instance, in vitro studies using loach liver microsomes showed that the degradation of (S)-DM was significantly faster than that of (R)-DM, with half-lives of 5.27 minutes and 21.2 minutes, respectively. nih.gov This indicates that the esterase enzymes responsible for the hydrolysis can preferentially act on one enantiomer over the other. nih.gov This preferential processing suggests that the rate at which the active this compound acid becomes available in the plant can be influenced by the stereospecificity of the hydrolyzing enzymes.

Once the active diclofop acid is formed, plants employ detoxification mechanisms to neutralize and eliminate the compound. These processes, often referred to as Phase II metabolism, involve conjugating the herbicide molecule with endogenous substances like sugars or amino acids to increase their water solubility and facilitate sequestration or excretion. nih.gov

Implications of Enantioselectivity for Research Design and Interpretation

The pronounced enantioselectivity in the bioactivity and metabolism of diclofop has significant implications for the design and interpretation of environmental and toxicological research. Studying the racemic mixture (a 50:50 mix of both enantiomers) can obscure the true effects and environmental fate of the herbicide.

Because this compound is the more biologically active enantiomer, understanding its specific interactions with target and non-target organisms is crucial for accurate risk assessment. figshare.comnih.gov For example, microarray analysis has shown that this compound-methyl affects the transcription of genes in various metabolic pathways in an enantioselective manner, an effect that would be diluted or misinterpreted if only the racemate were studied. nih.gov Computational toxicology studies have also revealed that enantiomers can form stable, but distinct, conjugates with target proteins, with different binding affinities and interaction strengths. nih.gov This highlights the need for enantiomer-specific research to unveil the microscopic mechanisms of toxicity. nih.gov

Therefore, research designs that fail to distinguish between enantiomers may lead to an underestimation or misunderstanding of the environmental risks associated with the active isomer. Future studies should consider the enantiomers separately to provide more precise and mechanistically informative data on the efficacy, environmental behavior, and non-target effects of chiral herbicides like diclofop.

Molecular and Physiological Basis of Herbicide Resistance to Diclofop and Its Enantiomers

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when mutations in the gene encoding the herbicide's target enzyme lead to reduced sensitivity to the herbicide. For diclofop (B164953), this involves alterations in the ACCase enzyme.

Mutations in the ACCase Gene and Enzyme Insensitivity

A primary mechanism conferring resistance to diclofop and other ACCase-inhibiting herbicides is the presence of specific point mutations within the carboxyl-transferase (CT) domain of the ACCase gene. These mutations result in amino acid substitutions at critical positions, thereby altering the enzyme's three-dimensional structure and reducing its binding affinity for the herbicide mdpi.commdpi.commdpi.comuark.eduresearchgate.net.

Several specific amino acid substitutions have been identified in resistant weed biotypes that confer insensitivity to diclofop:

Ile-1781-Leu/Val/Thr: This substitution is one of the most frequently identified and confers broad resistance to aryloxyphenoxypropionates (APP), cyclohexanediones (CHD), and phenylpyrazolines (PPZ) mdpi.commdpi.comresearchgate.netnih.govcsic.es.

Trp-2027-Cys/Ser/Leu: Mutations at this position have also been linked to resistance, often showing high resistance to phenylpyrazolines mdpi.commdpi.comresearchgate.net.

Ile-2041-Asn/Val: This mutation can confer resistance to APPs and phenylpyrazolines, with varying effects on CHDs mdpi.commdpi.comresearchgate.netfrontiersin.org.

Asp-2078-Gly: This substitution is reported to confer resistance to all three major classes of ACCase inhibitors (APP, CHD, PPZ) mdpi.commdpi.comnih.govsbcpd.org.

Cys-2088-Arg: A newly identified mutation conferring resistance, particularly to clethodim, but also cross-resistance to other ACCase inhibitors nih.govsbcpd.org.

Gly-2096-Ser/Ala: This mutation can confer resistance to APPs and phenylpyrazolines but generally not to CHDs mdpi.commdpi.comresearchgate.net.

These mutations can occur individually or in combination, with combinations potentially leading to higher levels of resistance uark.edunih.govresearchgate.net. For instance, the double mutation Ile-2041-Asn and Cys-2088-Arg has been identified in resistant Cynosurus echinatus frontiersin.org. Studies using homology modeling and binding energy predictions suggest that these substitutions significantly reduce the binding affinity of diclofop to the ACCase CT domain mdpi.comresearchgate.net.

Data Table 4.1.1: Common ACCase Mutations Conferring Diclofop Resistance

| Amino Acid Position | Wild-Type Amino Acid | Resistant Amino Acid | Herbicide Class Affected | References |

| 1781 | Isoleucine (Ile) | Leucine (Leu) | APP, CHD, PPZ | mdpi.commdpi.comresearchgate.netnih.govcsic.es |

| 2027 | Tryptophan (Trp) | Cysteine (Cys) | APP, CHD, PPZ | mdpi.commdpi.comresearchgate.net |

| 2041 | Isoleucine (Ile) | Asparagine (Asn) | APP, PPZ | mdpi.commdpi.comresearchgate.netfrontiersin.org |

| 2078 | Aspartic acid (Asp) | Glycine (Gly) | APP, CHD, PPZ | mdpi.commdpi.comnih.govsbcpd.org |

| 2088 | Cysteine (Cys) | Arginine (Arg) | APP, CHD, PPZ | nih.govsbcpd.org |

| 2096 | Glycine (Gly) | Serine (Ser), Alanine (Ala) | APP, PPZ | mdpi.commdpi.comresearchgate.net |

Note: APP = Aryloxyphenoxypropionates; CHD = Cyclohexanediones; PPZ = Phenylpyrazolines.

Gene Overexpression and Target Enzyme Amplification

While less common than target-site mutations, an increase in the amount of the target enzyme, ACCase, through gene overexpression or amplification can also contribute to resistance. This mechanism means that a higher concentration of the herbicide is required to inhibit the effectively increased pool of the target enzyme researchgate.net. Although specific instances of gene amplification conferring diclofop resistance are less frequently cited compared to point mutations, it remains a recognized TSR mechanism for ACCase inhibitors in general.

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) mechanisms involve processes that reduce the amount of active herbicide reaching its target site. These include enhanced metabolism, altered absorption and translocation, and sequestration of the herbicide within the plant.

Enhanced Herbicide Metabolism

Enhanced metabolism is a significant NTSR mechanism where resistant plants possess increased activity of enzymes that detoxify the herbicide. Cytochrome P450 monooxygenases (P450s) and glucosyltransferases (GTs) are key enzyme families involved in herbicide detoxification mdpi.comresearchgate.net. In the case of diclofop, these enzymes can metabolize the herbicide into less toxic or inactive compounds, such as sugar ester conjugates of diclofop acid or sugar conjugates of hydroxyl-diclofop mdpi.comresearchgate.net. For example, in Phalaris brachystachys, enhanced metabolism by Cyt-P450 contributed to diclofop resistance mdpi.comuco.es. Similarly, a Lolium rigidum biotype (R2) showed an increased rate of oxidation of the aryl ring of diclofop, likely catalyzed by a cytochrome P450 enzyme nih.gov. The presence of cytochrome P450 inhibitors, such as amitrole, has been shown to restore sensitivity to diclofop in resistant biotypes, indirectly supporting the role of P450s in metabolism-based resistance frontiersin.org.

Inheritance Patterns of Diclofop Resistance

The genetic architecture underlying diclofop resistance can vary significantly, influencing its evolution and persistence within weed populations.

Monogenic vs. Polygenic Control

Diclofop resistance can arise from different genetic mechanisms, leading to either monogenic or polygenic inheritance patterns. Target-site resistance (TSR), often caused by specific point mutations in the ACCase gene that reduce herbicide binding, is typically conferred by one or a few major genes, exhibiting monogenic or oligogenic inheritance researchgate.netucdavis.edu. For instance, resistance in some Italian ryegrass (Lolium multiflorum) populations has been attributed to a single, partially dominant nuclear gene affecting ACCase sensitivity cambridge.org.

Conversely, non-target-site resistance (NTSR), frequently mediated by enhanced herbicide metabolism, is often polygenic researchgate.netucdavis.eduresearchgate.net. This type of resistance involves the cumulative effect of multiple genes, each contributing a small increase in resistance. Studies on Lolium rigidum have indicated that resistance evolved under low-dose selection can be polygenic, resulting from the accumulation of additive genes nih.govresearchgate.net. This complexity in genetic control means that resistance can be more gradual in its development and potentially harder to manage.

Genetic Linkage and Evolutionary Dynamics

The evolutionary trajectory of diclofop resistance is shaped by several factors, including the initial frequency of resistance alleles, selection intensity (herbicide dose), and the genetic structure of the weed population. Low herbicide doses, often referred to as "rate cutting," can inadvertently select for a broader range of resistance traits, including polygenic resistance, by allowing a greater proportion of the weed population to survive and reproduce nih.govresearchgate.nethh-ra.orgresearchgate.netutoronto.ca.

In cross-pollinating species like Lolium rigidum, selection at reduced rates can facilitate the rapid evolution of polygenic resistance through the accumulation and recombination of genes conferring small resistance effects nih.govresearchgate.net. Standing genetic variation within a population also plays a critical role, providing the raw material for rapid adaptation and the evolution of resistance, particularly for NTSR mechanisms utoronto.ca. Gene flow through pollen and seed can further contribute to the spread of resistance alleles across landscapes conicet.gov.ar.

Cross-Resistance and Multiple Resistance Profiles

Resistance to diclofop often extends to other herbicides, complicating weed control efforts.

Spectrum of Resistance to Other ACCase-Inhibiting Herbicides (APP, CHD, PPZ)

Diclofop belongs to the aryloxyphenoxypropionate (APP) chemical family of ACCase inhibitors. Resistance mechanisms, particularly target-site mutations in the ACCase gene, frequently confer cross-resistance to other ACCase-inhibiting herbicides from different chemical classes, such as cyclohexanediones (CHD) and phenylpyrazolines (PPZ) semanticscholar.orgweedscience.orgmdpi.comresearchgate.netnih.govhracglobal.comresearchgate.netcambridge.org.

Specific amino acid substitutions within the ACCase enzyme are key determinants of this cross-resistance spectrum. Mutations at positions like Ile-1781 and Asp-2078 are commonly associated with broad resistance to APP, CHD, and PPZ herbicides mdpi.comnih.gov. The Ile-1781 position is located within the binding site for all three herbicide classes, explaining the broad cross-resistance pattern, while substitutions at Asp-2078, though not directly in the binding site, can significantly alter its structure and herbicide interaction nih.gov. Other mutations, such as those at Ile-2041, may confer resistance only to APP herbicides nih.gov. Metabolic resistance mechanisms can also contribute to cross-resistance, sometimes extending to herbicides with entirely different modes of action uwa.edu.auscielo.br.

Table 1: Amino Acid Substitutions in ACCase and Associated Cross-Resistance

| Mutation Site | Amino Acid Change | Cross-Resistance to APP | Cross-Resistance to CHD | Cross-Resistance to PPZ |

| Ile-1781 | I→L, I→V | Yes | Yes | Yes |

| Asp-2078 | D→G | Yes | Yes | Yes |

| Ile-2041 | I→N | Yes | No | No |

| Trp-2027 | W→C | Yes | No | Yes |

*APP: Aryloxyphenoxypropionates, CHD: Cyclohexanediones, PPZ: Phenylpyrazolines. Data compiled from mdpi.comnih.gov.

Co-occurrence with Resistance to Other Herbicide Modes of Action

Beyond cross-resistance within ACCase inhibitors, diclofop resistance can co-occur with resistance to herbicides from different modes of action. This phenomenon of multiple resistance is often driven by the selection of broad-spectrum metabolic detoxification pathways. For example, enhanced metabolism mediated by cytochrome P450 monooxygenases, a common NTSR mechanism in diclofop-resistant populations, has been shown to confer resistance to herbicides targeting photosystem II, acetolactate synthase (ALS), and microtubule assembly uwa.edu.auscielo.br. This can lead to weed populations that are resistant to multiple herbicide classes, severely limiting available control options.

Case Studies of Resistance Evolution in Key Weed Species

The evolution of diclofop resistance has been extensively documented in several economically important grass weeds.

Lolium rigidum (Rigid Ryegrass): This species is a model for studying herbicide resistance evolution due to its widespread presence, cross-pollinating nature, and rapid adaptation. L. rigidum populations have evolved high levels of resistance to diclofop, often through polygenic inheritance and enhanced metabolism via cytochrome P450 enzymes nih.govresearchgate.nethh-ra.orgresearchgate.nethracglobal.comuwa.edu.auscielo.br. Target-site resistance, involving mutations in the ACCase gene, also contributes to diclofop resistance and confers cross-resistance to other ACCase inhibitors mdpi.comnih.govhracglobal.comcambridge.org. Resistance can evolve quickly, sometimes within just a few generations of selection, particularly under low-dose herbicide application utoronto.cahracglobal.com.

Avena fatua (Wild Oat): Wild oat is another significant weed where resistance to ACCase inhibitors, including diclofop, has been reported weedscience.orgagriculturejournals.cz. Resistance mechanisms in A. fatua can involve alterations in the ACCase target site or enhanced metabolic detoxification pathways agriculturejournals.cz.

Cynosurus echinatus (Hedgehog Dogtailgrass): Resistance to diclofop-methyl (B104173) was first reported in C. echinatus in Chile in 1999 weedscience.orgresearchgate.netnih.gov. Studies have identified a resistance factor of up to 44.05-fold in resistant biotypes compared to susceptible ones researchgate.net. Evidence suggests that enhanced metabolic detoxification, potentially mediated by cytochrome P450 systems, plays a role in this resistance researchgate.netnih.gov. Furthermore, cross-resistance to other ACCase inhibitors such as APP, CHD, and PPZ has been observed in C. echinatus populations weedscience.orgresearchgate.net.

Table 2: Diclofop Resistance Levels in Lolium multiflorum

| Biotype | GR50 (kg ha⁻¹) | Resistance Factor (R/S) | Citation |

| Susceptible | 0.16 | 1 | cambridge.org |

| F1 | 6.3 | ~39 | cambridge.org |

| Resistant | 15 | ~94 | cambridge.org |

*GR50: Herbicide concentration that inhibits growth by 50%.

Table 3: Metabolic Resistance Markers in Lolium rigidum

| Gene/Enzyme | Role in Diclofop Resistance | Expression Pattern | Citation |

| Cytochrome P450 (CytP450) | Enhanced metabolism (detoxification) | Constitutively increased expression in resistant populations; inducible by 2,4-D. | uwa.edu.au |

| NMO | Enhanced metabolism (detoxification) | Constitutively increased expression in resistant populations. | uwa.edu.au |

| GT | Enhanced metabolism (detoxification) | Constitutively increased expression in resistant populations. | uwa.edu.au |

Compound Name List

Diclofop

Diclofop-methyl

(R)-Diclofop

Aryloxyphenoxypropionates (APP)

Cyclohexanediones (CHD)

Phenylpyrazolines (PPZ)

Amitrole

Chlorsulfuron

Fenoxaprop-P-ethyl

Pinoxaden

Sethoxydim

Tralkoxydim

Mesosulfuron

Clodinafop-propargyl

Advanced Research Methodologies and Analytical Approaches for R Diclofop Studies

Spectroscopic and Chromatographic Techniques for Enantiomer Analysis

The herbicidal activity of diclofop (B164953) is primarily attributed to the (R)-enantiomer, which specifically inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. Consequently, analytical methods capable of distinguishing between the (R) and (S) enantiomers are crucial for metabolism, environmental fate, and mode of action studies.

Enantioselective HPLC is a cornerstone technique for the separation and quantification of (R)-diclofop and its related compounds. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several studies have established effective HPLC methods for the chiral separation of diclofop-methyl (B104173) and its primary metabolite, diclofop acid. One approach utilized an immobilized-type stationary phase, Chiralpak IC, to successfully separate the enantiomers of both diclofop-methyl and diclofop. nih.gov Optimal resolution was achieved with a mobile phase consisting of n-hexane/isopropanol/trifluoroacetic acid (96:4:0.1, v/v/v) at a temperature of 20°C. nih.gov This method allowed for the elution of both pairs of enantiomers in approximately 10 minutes with resolution values (Rs) greater than 2, indicating excellent separation. nih.gov

Another method for the simultaneous determination of diclofop-acid and diclofop-methyl enantiomers employed an alpha1-acid glycoprotein CSP. nih.gov A one-step gradient was developed to achieve the simultaneous separation of both racemic compounds. nih.gov For more complex samples, a two-dimensional HPLC (LC-LC) method can be utilized, which involves an online cleanup step to reduce matrix interference. nih.gov The detection limits for the one-dimensional method were 0.03 mg/L for diclofop-acid enantiomers and 0.14-0.15 mg/L for diclofop-methyl enantiomers. nih.gov

A separate study developed a method using a chiralcel OJ-H column with a mobile phase of n-hexane/isopropanol/acetic acid (90:10:0.2, v/v) to achieve baseline separation of diclofop methyl and diclofop acid enantiomers. researchgate.net

Interactive Table: HPLC Methods for this compound Enantiomer Analysis

| Chiral Stationary Phase | Mobile Phase Composition | Analytes | Key Findings |

|---|---|---|---|

| Chiralpak IC | n-hexane/IPA/TFA (96:4:0.1, v/v/v) | Diclofop-methyl & Diclofop | Rs > 2 for all enantiomers; elution time ~10 min. nih.gov |

| alpha1-acid glycoprotein | Gradient elution | Diclofop-acid & Diclofop-methyl | 1D and 2D (LC-LC) methods developed; LOD for diclofop-acid: 0.03 mg/L. nih.gov |

| Chiralcel OJ-H | n-hexane/IPA/HAc (90:10:0.2, v/v) | Diclofop-methyl & Diclofop-acid | Baseline separation achieved at 20°C. researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in various matrices such as soil and crops. This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity.

A common approach for analyzing diclofop and its primary metabolite, diclofop acid, involves a derivatization step, as the acid form is not sufficiently volatile for GC analysis. One established method describes the derivatization of diclofop to its pentafluorobenzyl derivative. nih.gov Following extraction from the sample matrix (e.g., with acetone-light petroleum), the extract is concentrated, and the diclofop is derivatized. nih.gov The derivatized products are then purified using column chromatography before being analyzed by GC with an electron-capture detector, which is highly sensitive to the halogenated derivative. nih.gov This method has achieved detection limits between 0.01 and 0.05 mg/kg in soil and crops. nih.gov

In broader metabolic profiling studies of herbicide-treated plants, GC-MS is used to obtain a comprehensive snapshot of the metabolic changes induced by the herbicide. mpg.de This involves extracting a wide range of metabolites, derivatizing them to increase their volatility (e.g., by silylation), and then separating and identifying them using a GC-MS system, often with a time-of-flight (TOF) mass spectrometer for rapid and sensitive detection. mpg.de Metabolites are typically identified by comparing their mass spectra and retention times to those of authentic standards in a database. mpg.de Studies on the degradation of diclofop-methyl in soil have identified 4-(2,4-dichlorophenoxy) phenol as a metabolite. ias.ac.in

In Vitro Biochemical Assays

In vitro assays are essential for elucidating the specific molecular mechanisms of this compound's herbicidal action and its metabolic fate. These assays allow researchers to study the interaction of the compound with specific enzymes in a controlled environment.

The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes a critical step in fatty acid biosynthesis. lsuagcenter.com Assays that measure ACCase activity are therefore fundamental to studying the inhibitory effects of this compound.

The most common method for assessing ACCase activity is the ¹⁴C-based radiometric assay. bioone.orgcambridge.org This assay measures the incorporation of ¹⁴C from radiolabeled bicarbonate (H¹⁴CO₃⁻) or [¹⁴C]acetyl-CoA into the product, malonyl-CoA. datapdf.com The amount of radioactivity incorporated is directly proportional to the enzyme's activity. By conducting the assay in the presence of varying concentrations of this compound, the inhibitory potency (e.g., the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. For instance, in crude cell-free extracts of a susceptible Italian ryegrass biotype, the I₅₀ value for diclofop was 0.7 µM, while in a resistant biotype it was 50 µM, demonstrating the utility of this assay in resistance studies. cambridge.org

More recently, non-radioactive, colorimetric functional assays have been developed as an alternative. One such method is the malachite green assay, which measures the phosphate released from the ATP hydrolysis that accompanies the carboxylation reaction. bioone.orgcambridge.org This assay has been shown to be effective in evaluating ACCase activity and its inhibition by ACCase-targeting herbicides, providing results comparable to the radiometric method. bioone.orgcambridge.org

Interactive Table: ACCase Inhibition by Diclofop

| Biotype | Assay Method | Inhibitor | IC₅₀ / I₅₀ Value (µM) |

|---|---|---|---|

| Susceptible Italian Ryegrass | Radiometric | Diclofop acid | 0.7 cambridge.org |

| Resistant Italian Ryegrass | Radiometric | Diclofop acid | 50 cambridge.org |

| F1 Hybrid Italian Ryegrass | Radiometric | Diclofop acid | 20 cambridge.org |

The metabolic detoxification of herbicides is a key mechanism of resistance in many weed species, and cytochrome P450 monooxygenases (CYPs) are frequently involved. These enzymes catalyze oxidative reactions that can deactivate the herbicide.

Assays to measure CYP activity in the context of this compound metabolism often involve incubating the herbicide with microsomes, which are membrane fractions containing CYPs, isolated from plant tissues. The reaction requires a cofactor, typically NADPH. researchgate.net The rate of metabolism can be determined by measuring the disappearance of the parent compound or the formation of hydroxylated metabolites over time, using techniques like HPLC or GC-MS. researchgate.net For example, wheat microsomes have been shown to catalyze the aryl hydroxylation of diclofop, a reaction dependent on cytochrome P-450. researchgate.net

Enzyme phenotyping can be performed to identify the specific enzymes responsible for metabolism. In human liver microsomes, for example, carboxylesterase isoforms (CES 1 and CES 2) have been identified as the primary enzymes responsible for the hydrolysis of diclofop-methyl to diclofop acid. nih.gov The activity of these enzymes can be assayed by monitoring the formation of the diclofop acid metabolite. nih.gov Similarly, other enzymes potentially involved in detoxification, such as glutathione S-transferases (GSTs), can be assayed by measuring the conjugation of the herbicide to glutathione.

Molecular and Genetic Tools

The evolution of herbicide resistance is a significant challenge in agriculture. Molecular and genetic tools are indispensable for identifying the genes and mutations that confer resistance to this compound, particularly those related to enhanced metabolism.

Transcriptome analysis, often performed using RNA-Seq, is a powerful approach to identify genes that are differentially expressed between resistant and susceptible weed populations. researchgate.netuwa.edu.au This technique allows for a global view of gene expression and can pinpoint candidate genes involved in resistance. In studies of diclofop-resistant Lolium rigidum, RNA-Seq analysis identified several constitutively up-regulated genes in the resistant population, including those encoding cytochrome P450s, glutathione transferases (GSTs), and glucosyltransferases (GTs). uwa.edu.au These enzyme families are all known to be involved in the detoxification of xenobiotics. researchgate.net

Further validation of candidate genes can be achieved through various molecular techniques. Quantitative real-time PCR (qRT-PCR) can confirm the up-regulation of specific genes identified in the transcriptome analysis. Forward genetics approaches, using segregating populations, can establish a genetic link between the up-regulation of a candidate gene and the resistance phenotype. uwa.edu.au

More advanced functional genomics tools are also being employed. Virus-induced gene silencing (VIGS) and virus-mediated overexpression (VOX) are techniques that allow for the direct testing of a gene's function in the weed itself. technologynetworks.com For example, VIGS can be used to "turn off" a candidate resistance gene in a resistant plant; if the plant becomes susceptible to the herbicide, it provides strong evidence for the gene's role in resistance. technologynetworks.com These molecular tools are crucial for moving from correlation to causation in the study of the genetic basis of this compound resistance. technologynetworks.com The investigation into the genetic basis of diclofop-methyl resistance in Lolium rigidum has suggested that the trait is under complex polygenic control, involving the accumulation of multiple additive genes. nih.gov

Gene Expression Profiling (e.g., Microarray)

Gene expression profiling is a powerful tool for simultaneously examining the expression levels of thousands of genes in response to a specific treatment. Microarray analysis, a prominent technique in this field, has been employed to dissect the enantioselective effects of diclofop-methyl on plants.

In a study on rice seedlings, microarray results revealed that the (R)-enantiomer of diclofop-methyl ((R)-DM) is a more potent stressor than the (S)-enantiomer. nih.gov The analysis demonstrated that numerous metabolic pathways were affected in an enantioselective manner. Specifically, genes involved in starch and sucrose (B13894) metabolism, oxidative phosphorylation, and the biosynthesis and metabolism of amino acids were significantly altered by exposure to (R)-DM. nih.gov These findings suggest that the herbicidal activity of this compound extends beyond its primary target, acetyl-CoA carboxylase (ACCase), and involves the transcriptional regulation of a broader range of metabolic processes. nih.gov

While microarray technology has been pivotal, newer techniques like RNA-Seq (RNA sequencing) are now commonly used for transcriptome analysis, offering a more comprehensive view of gene expression changes. Studies on diclofop-resistant Lolium rigidum have utilized RNA-Seq to identify candidate genes responsible for metabolic resistance. nih.govuwa.edu.au These analyses have identified the upregulation of genes encoding cytochrome P450 monooxygenases (CytP450), glutathione transferases (GSTs), and glucosyltransferases (GTs) in resistant populations, indicating their role in detoxifying the herbicide. nih.govuwa.edu.au

Table 1: Selected Metabolic Pathways Affected by this compound-Methyl in Rice Seedlings as Identified by Microarray Analysis

| Metabolic Pathway | Observation | Reference |

|---|---|---|

| Starch and Sucrose Metabolism | Significantly altered gene expression | nih.gov |

| Oxidative Phosphorylation | Enantioselective impact on gene transcription | nih.gov |

| Amino Acid Biosynthesis and Metabolism | Differential gene expression in response to (R)-DM | nih.gov |

Site-Directed Mutagenesis and Gene Knockout Studies for Resistance Characterization

Target-site resistance to this compound is a significant mechanism of resistance in many weed species and is often conferred by mutations in the gene encoding the ACCase enzyme. Advanced molecular techniques such as site-directed mutagenesis and gene knockout studies are instrumental in confirming the functional role of these mutations.

Site-directed mutagenesis allows researchers to introduce specific nucleotide changes into a gene sequence, thereby creating a protein with a desired amino acid substitution. This technique can be used to replicate mutations found in resistant weed populations in a laboratory setting. By expressing the mutated ACCase gene in a susceptible plant or a microorganism, it is possible to directly assess whether that specific mutation confers resistance to this compound. For instance, mutations at various positions in the ACCase gene, such as Ile-1781-Leu and Asp-2078-Gly, have been identified in diclofop-resistant populations of Phalaris minor. nih.gov Site-directed mutagenesis could be used to introduce these specific changes into a wild-type ACCase gene to unequivocally demonstrate their role in conferring resistance.

Gene knockout studies, often utilizing technologies like CRISPR/Cas9, involve the inactivation of a specific gene. In the context of this compound resistance, this could be used to inactivate a putative resistance gene (e.g., a specific cytochrome P450 identified through gene expression profiling) in a resistant plant. If the knockout results in a reversion to susceptibility, it provides strong evidence for the gene's role in the resistance mechanism.

While direct examples of these techniques being applied specifically to this compound resistance are not extensively detailed in the provided search results, their application is a standard and critical step in the functional validation of candidate resistance genes identified through sequencing and expression analyses.

Genetic Crosses and Segregation Analysis for Inheritance Studies

Understanding the genetic basis of this compound resistance is crucial for developing effective weed management strategies. Genetic crosses between resistant and susceptible individuals, followed by segregation analysis of the progeny, are classical genetic approaches used to determine the inheritance patterns of resistance traits.

These studies typically involve crossing a resistant (R) plant with a susceptible (S) plant to produce a first filial (F1) generation. The F1 generation is then self-pollinated or backcrossed to the susceptible parent to produce F2 or backcross populations, respectively. The phenotypic response of these populations to this compound application is then analyzed.

In a study on Italian ryegrass (Lolium multiflorum), crosses between diclofop-resistant and -susceptible plants were performed. cambridge.org The segregation of resistance phenotypes in the F2 and testcross populations conformed to ratios predicted for a trait controlled by a single, partially dominant nuclear gene. cambridge.org This indicates that resistance is inherited in a Mendelian fashion.

Similarly, studies in Lolium rigidum have investigated the genetic basis of resistance that evolved under low-dose herbicide selection. core.ac.uknih.gov Segregation analysis in F2 and back-cross families suggested a more complex, polygenic control of resistance, with at least three resistance genes being enriched. core.ac.uknih.gov

Table 2: Segregation of Diclofop Resistance Phenotypes in an F2 Population of Lolium multiflorum

| Phenotype | Observed Number of Plants | Expected Ratio (for a single partially dominant gene) |

|---|---|---|

| Resistant (R) | Data not available in abstract | 1 |

| Intermediate (I) | Data not available in abstract | 2 |

| Susceptible (S) | Data not available in abstract | 1 |

Data from crosses of diclofop-resistant and -susceptible plants. The observed segregation conformed to the expected ratios, supporting the hypothesis of a single partially dominant nuclear gene controlling resistance. cambridge.org

Electrophysiological Techniques for Membrane Potential Analysis

This compound, the active form of the herbicide, has been shown to affect the electrochemical potential of plant cell membranes. Electrophysiological techniques, such as microelectrode measurements, are employed to directly measure these changes in membrane potential and to investigate the biophysical interactions between the herbicide and the cell membrane.

Studies have shown that diclofop acid can cause a rapid depolarization of the cell membrane in both susceptible and resistant plants. nih.gov This indicates that the initial interaction with the membrane is not the primary determinant of resistance. However, a key difference between resistant and susceptible biotypes lies in their ability to recover from this depolarization. nih.gov

In susceptible biotypes of Lolium rigidum, the depolarization of the membrane is irreversible. In contrast, membranes from resistant biotypes are able to recover their polarity after the removal of diclofop acid. nih.gov This differential recovery suggests that resistance may be related to mechanisms that can either prevent the sustained accumulation of the herbicide at the membrane or actively restore membrane potential.

These electrophysiological studies provide valuable insights into the cellular-level effects of this compound that may be independent of its primary mode of action on ACCase.

Advanced Metabolomics for Unraveling Herbicide-Induced Physiological Changes

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Advanced metabolomic approaches, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are increasingly being used to obtain a comprehensive snapshot of the physiological state of a plant and how it is altered by herbicide exposure. nih.govfrontiersin.org

In the context of this compound, metabolomic profiling can reveal broad-ranging physiological changes that occur in response to the herbicide. While specific metabolomic studies focused solely on this compound are not extensively detailed in the provided search results, the general application of metabolomics in herbicide research provides a clear framework for its utility.

Herbicide-induced stress is known to cause significant alterations in various metabolic pathways. frontiersin.orgfrontiersin.org For example, metabolomic analyses of plants treated with other herbicides have revealed changes in amino acid metabolism, carbohydrate metabolism, and the synthesis of secondary metabolites like flavonoids and sugars. nih.gov The accumulation of certain metabolites can be indicative of specific stress responses, such as oxidative stress or disruption of energy metabolism. frontiersin.org

By comparing the metabolic profiles of this compound-treated and untreated plants, as well as resistant and susceptible biotypes, researchers can identify key metabolic pathways that are perturbed by the herbicide and those that are involved in detoxification and resistance. This information can help to elucidate the secondary effects of this compound and identify potential biomarkers for herbicide exposure or resistance.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (S)-diclofop |

| Diclofop-methyl |

| This compound-methyl |

| (S)-diclofop-methyl |

| Acetyl-CoA |

| Malathion |

| Chlorsulfuron |

| Sethoxydim |

| Sulfometuron |

| Clethodim |

| Glyphosate |

| Pyroxasulfone |

| Trifluralin |

| Pinoxaden |

| Fenoxaprop |

| Cyhalofop |

| Sethoxydim |

| Tralkoxydim |

| Clodinafop |

| Iodosulfuron-methyl-sodium |

| Glufosinate |

| Mesotrione |

Future Directions in R Diclofop Research

Elucidating Undocumented Metabolic Pathways and Metabolites

While the primary metabolic pathways of diclofop (B164953), involving hydrolysis of the methyl ester to the active acid followed by aryl hydroxylation and conjugation, are relatively well-understood, a complete picture of the metabolic fate of the herbicidally active (R)-enantiomer is still emerging. Future research must focus on identifying and characterizing previously undocumented metabolic pathways and metabolites to gain a more comprehensive understanding of its detoxification in both target and non-target organisms.

Initial metabolism of (R)-diclofop-methyl to this compound is a critical activation step. Subsequent detoxification is primarily mediated by cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs), leading to the formation of hydroxylated and conjugated metabolites. However, the full spectrum of enzymes and resulting metabolites, particularly minor and transient ones, remains to be fully elucidated. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are powerful tools for identifying novel metabolites in complex biological matrices.

Research should aim to:

Identify novel phase I and phase II metabolites: Employing untargeted metabolomics to screen for previously uncharacterized metabolites of this compound in resistant weed species and tolerant crops.

Characterize the enzymatic players: Utilizing in vitro assays with recombinant enzymes and protein purification techniques to identify the specific CYP450, GST, and other enzyme isoforms responsible for the formation of these novel metabolites.

Comprehensive Characterization of Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) is a major threat to the long-term efficacy of this compound. Unlike target-site resistance, which involves mutations in the ACCase enzyme, NTSR encompasses a broader range of mechanisms that reduce the amount of active herbicide reaching its target. A comprehensive characterization of these mechanisms is crucial for developing effective resistance management strategies.

Enhanced metabolism is a key NTSR mechanism against diclofop, often involving the overexpression of detoxification enzymes like CYP450s and GSTs. nih.govnih.govmdpi.comfrontiersin.org However, other NTSR mechanisms may also contribute to resistance, including:

Reduced herbicide uptake and translocation: Alterations in cuticle composition or transport processes could limit the absorption and movement of this compound within the plant.

Sequestration: The active herbicide may be compartmentalized into vacuoles or other cellular compartments, preventing it from reaching the ACCase enzyme in the chloroplasts.

Future research should focus on a multi-faceted approach to characterize NTSR to this compound:

Quantifying the contribution of different mechanisms: Utilizing physiological and biochemical assays to determine the relative importance of enhanced metabolism, reduced uptake/translocation, and sequestration in different resistant populations.

Identifying the genes and regulatory networks involved: Employing transcriptomic and genomic approaches to identify the specific genes that are upregulated in resistant plants and to understand the regulatory networks that control their expression.

Investigating the potential for cross-resistance: Determining whether NTSR to this compound confers resistance to other herbicides with different modes of action.

| NTSR Mechanism | Description | Key Research Focus |

| Enhanced Metabolism | Increased rate of herbicide detoxification by enzymes such as CYP450s and GSTs. | Identification of specific enzyme isoforms and their genetic basis. |

| Reduced Uptake | Decreased absorption of the herbicide through the plant cuticle and cell membranes. | Analysis of cuticular wax composition and transporter protein function. |

| Reduced Translocation | Impaired movement of the herbicide from the point of application to the target site. | Investigation of long-distance transport pathways and potential barriers. |

| Sequestration | Compartmentalization of the herbicide away from the target site, often in the vacuole. | Subcellular localization studies and identification of vacuolar transporters. |

Predictive Modeling of Enantiomer Fate and Bioactivity in Diverse Ecosystems

The environmental fate and biological activity of this compound are influenced by a complex interplay of soil properties, climatic conditions, and microbial activity. Predictive modeling is an essential tool for understanding and forecasting the behavior of this chiral herbicide in diverse agricultural ecosystems.

Studies have shown that the degradation of diclofop in soil is enantioselective, with the (S)-enantiomer often degrading faster than the herbicidally active (R)-enantiomer. nih.gov This can lead to an enrichment of this compound in the soil, with implications for its persistence and potential for carryover injury to subsequent crops. Furthermore, the bioactivity of this compound can be affected by soil organic matter content, pH, and moisture levels, which influence its bioavailability to plants and microorganisms.

Future research in this area should aim to:

Develop robust enantiomer-specific fate models: Incorporating key processes such as enantioselective degradation, sorption-desorption dynamics, and leaching into existing environmental fate models. These models should be parameterized and validated using data from a wide range of soil types and environmental conditions.

Integrate bioactivity parameters: Linking fate and transport models with dose-response models to predict the herbicidal efficacy of this compound against target weeds and its potential phytotoxicity to non-target plants under different scenarios.

Account for microbial community dynamics: Investigating the role of specific soil microbial populations in the enantioselective degradation of diclofop and incorporating microbial data into predictive models to improve their accuracy.

Development of Novel Strategies for Managing Diclofop-Resistant Weeds

The increasing prevalence of diclofop-resistant weeds necessitates the development of innovative and sustainable management strategies. An integrated approach that combines multiple tactics is essential to mitigate the evolution and spread of resistance and preserve the utility of this compound.

Integrated Weed Management (IWM) provides a framework for combining various control methods in a synergistic manner. uwa.edu.auuwa.edu.auresearchgate.netcambridge.org Key components of an IWM program for managing diclofop-resistant weeds include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of effective herbicides are fundamental strategies to delay the evolution of resistance. mdpi.com

Cultural Practices: Agronomic practices such as crop rotation, use of cover crops, adjusting planting dates and seeding rates, and strategic tillage can disrupt weed life cycles and reduce weed pressure. nih.govresearchgate.net

Harvest Weed Seed Control (HWSC): Implementing techniques to capture and destroy weed seeds during harvest can significantly reduce the weed seedbank and prevent the spread of resistant populations. mdpi.com

New Herbicide Discovery: Continued research and development of new herbicides with novel modes of action are crucial for providing new tools to manage resistant weeds. mdpi.comresearchgate.net

Future research should focus on optimizing IWM strategies specifically for diclofop-resistant weed populations and exploring novel, non-chemical control methods.

| Management Strategy | Principle | Examples |

| Chemical Diversity | Reduce selection pressure from a single herbicide mode of action. | Herbicide rotation, tank mixtures, use of herbicides with multiple sites of action. |

| Cultural Control | Create an unfavorable environment for weed growth and reproduction. | Crop rotation, cover crops, increased crop seeding rates, narrow row spacing. |

| Mechanical Control | Physically remove or damage weeds. | Tillage, cultivation, mowing. |

| Harvest Weed Seed Control | Prevent weed seed return to the soil seedbank. | Chaff carts, seed impact mills, narrow-windrow burning. |

Integration of Multi-Omics Approaches for Holistic Understanding

A holistic understanding of the mechanisms of this compound action, metabolism, and resistance requires the integration of multiple "omics" technologies. Genomics, transcriptomics, proteomics, and metabolomics provide complementary layers of biological information that, when combined, can offer unprecedented insights into the complex interactions between the herbicide and the plant. nih.govfrontiersin.orgcambridge.orgbioone.org

Genomics: Provides the complete DNA sequence of an organism, allowing for the identification of genes involved in resistance, such as those encoding detoxification enzymes or the target ACCase enzyme.

Transcriptomics: Analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed in response to this compound treatment. RNA-Seq has been instrumental in identifying candidate genes for metabolic resistance to diclofop. nih.govuwa.edu.auuwa.edu.auresearchgate.net

Proteomics: Studies the entire complement of proteins, providing information on the abundance and post-translational modifications of proteins involved in herbicide metabolism and the stress response. mdpi.comnih.govyork.ac.ukcicbiogune.es

Metabolomics: Characterizes the complete set of small-molecule metabolites, offering a snapshot of the metabolic state of the plant and allowing for the identification of herbicide metabolites and biomarkers of resistance. mdpi.com

The future of this compound research lies in the synergistic integration of these omics approaches. mdpi.commdpi.comresearchgate.netnih.govnih.gov For example, combining transcriptomic and proteomic data can reveal whether changes in gene expression translate to corresponding changes in protein abundance. Integrating metabolomic data with transcriptomic and proteomic data can link changes in gene and protein expression to specific metabolic pathways involved in detoxification. nih.govresearchgate.net This integrated systems biology approach will be pivotal for a comprehensive understanding of this compound's mode of action and the evolution of resistance, ultimately guiding the development of more durable and effective weed management strategies.

常见问题

Basic Research Questions

Q. How is (R)-diclofop synthesized and characterized in laboratory settings?

- Methodological Answer : this compound synthesis typically involves chiral resolution techniques (e.g., enzymatic resolution or chromatography) to isolate the enantiomer from racemic mixtures. Characterization requires analytical methods such as HPLC with chiral columns, NMR spectroscopy for structural confirmation, and mass spectrometry (MS) for purity assessment. Researchers must validate enantiomeric purity (>99%) to avoid confounding results in biological assays .

Q. What is the mechanism of action of this compound in target plant species?

- Methodological Answer : The herbicidal activity of this compound involves inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. Experimental designs should include in vitro enzyme assays (e.g., ACCase activity measurements using radiolabeled substrates) and in planta studies with ACCase gene knockout mutants to confirm target specificity. Conflicting data on non-target effects (e.g., oxidative stress) require comparative metabolomic profiling .

Q. What analytical methods are optimal for detecting this compound residues in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation columns is the gold standard for quantifying this compound in soil or water. Sample preparation must account for matrix effects (e.g., solid-phase extraction for soil). Method validation should include recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/L) to meet regulatory standards .

Advanced Research Questions

Q. How do soil microbial communities influence the degradation kinetics of this compound?

- Methodological Answer : Degradation studies require controlled microcosm experiments with sterile vs. non-sterile soil to isolate microbial contributions. Metagenomic sequencing (16S rRNA) can identify degradative taxa, while stable isotope probing (SIP) with ¹³C-labeled this compound tracks metabolic pathways. Contradictions in half-life data (e.g., pH-dependent variability) necessitate multi-factorial ANOVA models to assess environmental covariates .

Q. How do enantiomeric differences between (R)- and (S)-diclofop influence herbicidal activity and non-target toxicity?

- Methodological Answer : Comparative studies must use enantiomerically pure standards. Bioassays with Arabidopsis thaliana or Lolium rigidum should measure dose-response curves (e.g., EC₅₀ values) for ACCase inhibition. Non-target toxicity in aquatic organisms (e.g., Daphnia magna) requires toxicity threshold assessments (LC₅₀) with chiral-selective analytical validation. Contradictory findings may arise from species-specific metabolic pathways, necessitating transcriptomic profiling .

Q. What molecular mechanisms confer resistance to this compound in resistant weed populations?

- Methodological Answer : Resistant biotypes often exhibit ACCase gene mutations (e.g., Ile-1781-Leu). Research designs should integrate whole-genome sequencing, in silico protein modeling (e.g., molecular docking of this compound with mutant ACCase), and cross-resistance assays with other ACCase inhibitors. Conflicting reports on fitness costs require long-term phenotypic monitoring under field conditions .

Q. How does this compound interact with plant cell membranes to induce oxidative stress?

- Methodological Answer : Lipid peroxidation assays (e.g., malondialdehyde quantification) and reactive oxygen species (ROS) imaging (e.g., H₂DCFDA staining) are critical. Experimental controls must include membrane-stabilizing agents (e.g., α-tocopherol) to confirm causality. Contradictions in ROS thresholds across studies may reflect variations in plant growth stages or light exposure protocols .

Data Contradiction and Synthesis Strategies

- Addressing Variability in ACCase Inhibition Data : Meta-analyses of published IC₅₀ values should account for assay conditions (e.g., pH, temperature) and enzyme sources (plastidic vs. cytosolic ACCase isoforms). Use random-effects models to quantify heterogeneity .

- Resolving Environmental Fate Discrepancies : Degradation half-lives vary with soil organic matter (SOM) content. Multivariate regression models (e.g., SOM × pH interactions) can standardize predictive frameworks for field applications .

Key Methodological Frameworks

-

PICOT for Experimental Design :

-

FINER Criteria for Research Questions :

- Feasible : Access to chiral analytical tools and resistant weed biotypes.

- Interesting : Mechanistic insights into enantiomer-specific toxicity.

- Novel : Gaps in understanding soil-microbe-herbicide interactions.

- Ethical : Compliance with ecotoxicological safety thresholds.

- Relevant : Contributions to sustainable herbicide development .

Retrosynthesis Analysis